molecular formula C14H10F6N2OS B4294967 3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide

Cat. No.: B4294967
M. Wt: 368.30 g/mol
InChI Key: VTPPZEZVHXZLGC-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the reaction of 4-methylbenzenethiol with chloroacetic acid to form 4-(4-methylphenyl)thiazole-2-carboxylic acid. This intermediate is then subjected to trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the trifluoromethyl groups or the thiazole ring.

  • Substitution: : Nucleophilic substitution reactions can occur at the thiazole ring or the amide group.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, are used for substitution reactions.

Major Products Formed

  • Oxidation: : Thiazole-2-sulfoxide or thiazole-2-sulfone.

  • Reduction: : Reduced trifluoromethyl derivatives or reduced thiazole derivatives.

  • Substitution: : Substituted thiazole or amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the resulting compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for bioactive molecules.

Medicine

In the pharmaceutical industry, this compound may serve as a lead compound for drug development. Its unique structure can be modified to create new therapeutic agents.

Industry

In the agrochemical industry, derivatives of this compound can be used to develop new pesticides or herbicides.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)thiazole-2-carboxylic acid: : A precursor in the synthesis of the target compound.

  • Trifluoromethylated thiazoles: : Other thiazole derivatives with trifluoromethyl groups.

  • Trifluoromethylated amides: : Amides with trifluoromethyl groups similar to the target compound.

Uniqueness

The presence of two trifluoromethyl groups and the specific substitution pattern on the thiazole ring make this compound unique compared to similar compounds. These features contribute to its enhanced chemical stability and reactivity.

Properties

IUPAC Name

3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2OS/c1-7-2-4-8(5-3-7)9-6-24-12(21-9)22-11(23)10(13(15,16)17)14(18,19)20/h2-6,10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPPZEZVHXZLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide
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3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide
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3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide
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3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide
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3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide
Reactant of Route 6
3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide

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